molecular formula C20H26O5 B1245221 [(3aR,4S,6E,9S,10Z,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate

[(3aR,4S,6E,9S,10Z,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate

Cat. No.: B1245221
M. Wt: 346.4 g/mol
InChI Key: QFINJHBXXJQKPB-YVRWQVCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nobilin is a germacranolide.

Scientific Research Applications

Bioactive Bibenzyl Derivatives and Fluorenones from Dendrobium Nobile

Nobilin D and nobilin E, isolated from Dendrobium nobile, demonstrate significant antioxidant activities. These bioactive compounds exhibit effects stronger than or equivalent to vitamin C, suggesting their potential in scientific applications related to oxidative stress and antioxidant therapy (Xue et al., 2007).

Chemical Stability and Solubility

Mechanism of Chemical Degradation and Solubility by Kinetic Modeling of Nobilin

The study investigates the degradation mechanism and solubility of nobilin, revealing a water-catalyzed degradation process. The findings emphasize the improvement of stability and solubility of nobilin when incorporated into colloidal lipid particles, which could be crucial for its application in various scientific contexts (Thormann et al., 2014).

Rearrangement and Synthesis

Acid-Induced Rearrangement of Epoxygermacranolides

This research focuses on the acid-induced rearrangement of nobilin derivatives, leading to the formation of new compounds with potential anti-protozoal activities. The study provides insights into the biosynthesis of these compounds, which could be pivotal for scientific applications in medicine and drug discovery (De Mieri et al., 2017).

Physicochemical and Biochemical Processes

Mechanistic Study of Physicochemical and Biochemical Processes Affecting Intestinal Absorption of Nobilin

This comprehensive study explores the intestinal absorption of nobilin, focusing on its physicochemical and biochemical processes. The research sheds light on the compound's stability, solubility, and bioconversion, offering valuable insights for its potential applications in pharmacokinetics and drug formulation (Thormann, 2015).

Properties

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

IUPAC Name

[(3aR,4S,6E,9S,10Z,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C20H26O5/c1-6-12(3)19(22)24-16-9-11(2)7-8-15(21)13(4)10-17-18(16)14(5)20(23)25-17/h6-7,10,15-18,21H,5,8-9H2,1-4H3/b11-7+,12-6-,13-10-/t15-,16-,17+,18+/m0/s1

InChI Key

QFINJHBXXJQKPB-YVRWQVCISA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1C/C(=C/C[C@@H](/C(=C\[C@@H]2[C@@H]1C(=C)C(=O)O2)/C)O)/C

Canonical SMILES

CC=C(C)C(=O)OC1CC(=CCC(C(=CC2C1C(=C)C(=O)O2)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3aR,4S,6E,9S,10Z,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate
Reactant of Route 2
[(3aR,4S,6E,9S,10Z,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate
Reactant of Route 3
[(3aR,4S,6E,9S,10Z,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate
Reactant of Route 4
[(3aR,4S,6E,9S,10Z,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate
Reactant of Route 5
Reactant of Route 5
[(3aR,4S,6E,9S,10Z,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate
Reactant of Route 6
Reactant of Route 6
[(3aR,4S,6E,9S,10Z,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate

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